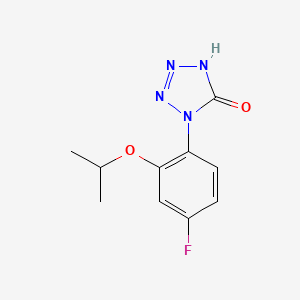








|
REACTION_CXSMILES
|
[Si]([N:5]=[N+:6]=[N-:7])(C)(C)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=1>CCOC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:16](=[O:17])[NH:7][N:6]=[N:5]2)=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)N=[N+]=[N-]
|
|
Name
|
4-fluoro-1-isocyanato-2-isopropoxybenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)N=C=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously for 5-10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxed for ON under argon
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
the residue was charged with saturated NaHCO3 (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the basic reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
had been extracted by the saturated NaHCO3 solution
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc was added to the combined basic aqueous extracts
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous and organic layers were partitioned
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc 3×
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|


Reaction Time |
7.5 (± 2.5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)N1N=NNC1=O)OC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.4 g | |
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |